Betazole

概要

説明

ベタゾールは、アメタゾールとしても知られており、ヒスタミンH2受容体アゴニストです。主に胃の刺激剤として使用され、胃分泌活性の最大産生を検査します。

2. 製法

ベタゾールは、古典的な合成アプローチと生触媒法の両方を使用して合成できます。注目すべき生触媒法には、ワンポットマルチ酵素系が含まれます。このシステムはアルコール前駆体を使用し、ω-トランスアミナーゼ、アルコールデヒドロゲナーゼ、および水形成NADHオキシダーゼを組み合わせて、in situコファクターリサイクルを行います。 この方法は、可溶性酵素を用いたバッチ反応で75%のモル変換率をもたらします 。 次に、マルチ酵素システムは、メタクリレート系多孔質担体の逐次官能化のためのプロトコルによって共固定化され、各酵素に対して調整された固定化化学を可能にします .

準備方法

Betazole can be synthesized using both classical synthetic approaches and biocatalytic methods. A notable biocatalytic method involves a one-pot multienzymatic system. This system uses an alcohol precursor and combines an ω-transaminase, an alcohol dehydrogenase, and a water-forming NADH oxidase for in situ cofactor recycling. This method yields a 75% molar conversion in batch reactions with soluble enzymes . The multienzyme system is then co-immobilized through a protocol for sequential functionalization of a methacrylate-based porous carrier, enabling tailored immobilization chemistries for each enzyme .

化学反応の分析

Biocatalytic Reaction Mechanism

The one-pot multienzymatic system converts 2-(1H-pyrazol-3-yl)ethanol into betazole via two sequential enzymatic steps:

-

Alcohol Oxidation : Horse liver alcohol dehydrogenase (HLADH) oxidizes the alcohol group to an aldehyde, utilizing NAD⁺ as a cofactor.

-

Transamination : Halomonas elongata ω-transaminase (HEWT) catalyzes the conversion of the aldehyde to a primary amine (this compound), using isopropylamine (IPA) as the amino donor.

A third enzyme, Lactobacillus pentosus NADH oxidase (LpNOX), regenerates NAD⁺ in situ by oxidizing NADH to NAD⁺ with oxygen as the terminal electron acceptor, ensuring cofactor sustainability .

Batch Reaction Performance

Key data from batch reactions using soluble enzymes:

| Substrate Concentration | Reaction Time (h) | Molar Conversion (%) |

|---|---|---|

| 10 mM | 21.5 | 75 |

| 30 mM | 20 passes | 85 |

| 50 mM | 4 passes | 66 |

Conditions: 30°C, pH 8, 1 mM NAD⁺, 20 mM IPA, 0.1 mM FAD/PLP .

The system achieved 75% conversion at 10 mM scale in 21.5 hours, driven by NAD⁺ recycling via LpNOX. Higher substrate concentrations (50 mM) reduced per-pass conversion but improved space-time yield (STY) .

Continuous Flow Biocatalysis

A co-immobilized enzyme system on polymethacrylate beads was implemented in a packed-bed reactor (PBR) with segmented air–liquid flow for oxygen delivery:

| Parameter | Value |

|---|---|

| Reactor Volume | 3.66 mL |

| Residence Time | 15 min |

| Space-Time Yield (STY) | 2.59 g L⁻¹ h⁻¹ |

| Catalyst Productivity | 4.8 μmol mg⁻¹ |

Key advantages:

-

Oxygen supply : Segmented flow ensured 1.012 μmol O₂ min⁻¹, critical for LpNOX activity .

-

Reusability : Immobilized enzymes retained 35% activity after 2 hours under operational conditions .

Downstream Purification

An in-line catch-and-release column with aldehyde resin achieved:

科学的研究の応用

Gastric Secretory Function Testing

Betazole is primarily used as a diagnostic agent to assess gastric secretory function. It stimulates gastric acid secretion, allowing for the measurement of maximal acid production, which is crucial in diagnosing conditions such as Zollinger-Ellison syndrome. In clinical settings, the volume of gastric and basal secretions is evaluated following this compound administration, with a significant response indicating hypersecretion disorders .

Stimulation of Gastrointestinal Hormones

Research indicates that this compound can stimulate the secretion of gastrointestinal hormones, particularly gastric inhibitory polypeptide (GIP). Studies have shown that this compound induces GIP secretion independent of gastric acid production, suggesting a direct action on GIP-producing cells . This property may have implications for understanding hormonal regulation in gastrointestinal physiology.

Biocatalytic Synthesis

Recent advancements in biocatalysis have enabled the sustainable production of this compound through enzymatic processes. A one-pot multienzyme system has been developed to synthesize the primary amine of this compound from its alcohol precursor, achieving high conversion rates and product recovery . This method represents a significant step towards environmentally friendly pharmaceutical manufacturing practices.

Synthetic Pathways

The traditional synthesis of this compound involves multi-step chemical reactions; however, biocatalytic approaches offer more efficient alternatives. For instance, a study demonstrated the use of co-immobilized enzymes in a continuous flow reactor to produce this compound with improved space-time yields . These innovations highlight the potential for biocatalysis in producing complex pharmaceutical compounds sustainably.

Use in Chronic Conditions

Clinical studies have illustrated the efficacy of this compound in stimulating gastric acid secretion even in patients with chronic conditions such as Chagas’ disease, where normal gastric function is compromised . The ability of this compound to enhance gastric secretions provides valuable insights into managing digestive disorders.

Hypnosis and Pain Management

An interesting application of this compound was documented in a case involving pain management through hypnosis during surgical procedures. Patients receiving this compound experienced significant pain relief without conventional analgesics, showcasing its potential role in alternative therapeutic strategies .

Summary Table of this compound Applications

作用機序

ベタゾールは、胃酸分泌の仲介役であるH2受容体に結合するヒスタミン類似体です。 このアゴニスト作用は、産生される胃酸量の増加をもたらします 。ベタゾールがH2受容体に結合すると、ヒスタミンの効果を模倣し、胃酸分泌が増加します。これは、胃機能の診断テストで役立ちます。

類似化合物との比較

ベタゾールは、ピラゾール誘導体ファミリーの一部であり、他のヒスタミン類似体と類似しています。類似の化合物には以下が含まれます。

ヒスタミン: ヒスタミン受容体の天然リガンドですが、より広範な効果とより多くの副作用があります。

ニザチジン: 胃酸分泌を減らすために使用されるH2受容体拮抗薬。

シメチジン: ニザチジンと同様の用途を持つ別のH2受容体拮抗薬。

生物活性

Betazole, also known as ametazole, is a synthetic analog of histamine and a selective H2 receptor agonist primarily used in the medical field to stimulate gastric acid secretion. Its biological activity is significant for both diagnostic and therapeutic purposes, particularly in evaluating gastric function and diagnosing conditions related to acid secretion.

This compound exerts its effects by binding to the H2 receptors located in the gastric mucosa. This action mimics that of histamine, leading to increased gastric acid secretion. The mechanism can be summarized as follows:

- Binding : this compound binds to H2 receptors.

- Stimulation : This binding stimulates the parietal cells in the stomach to secrete gastric acid.

- Clinical Utility : The increase in gastric acid production can be measured and used to diagnose conditions such as Zollinger-Ellison syndrome and gastritis.

Pharmacokinetics

- Absorption : this compound is rapidly and completely absorbed when administered.

- Distribution : Information regarding its volume of distribution is not well-documented.

- Protein Binding : It exhibits high protein binding (>99%), which may influence its pharmacological effects and interactions with other drugs .

Clinical Applications

This compound is primarily used in diagnostic tests for gastric acid secretion. The following table summarizes its clinical applications:

| Application | Description |

|---|---|

| Zollinger-Ellison Syndrome | Measures maximal gastric acid secretion; >60% secretion indicates disease. |

| Gastritis Diagnosis | Evaluates absence of gastric acid response; unresponsive cases may indicate gastritis. |

| Comparison with Histamine | This compound is preferred due to fewer side effects compared to histamine injections. |

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of this compound in clinical settings:

- Oral vs. Intramuscular Administration : A study comparing oral and intramuscular this compound found that both forms effectively stimulated gastric acid secretion, with oral administration showing fewer side effects such as headache and flushing commonly associated with histamine injections .

- Chronic Conditions : Research indicated that this compound could stimulate serum pepsinogen and gastric acid secretion even in patients with chronic Chagas' disease, where reduced gastric function poses challenges .

- Tautomerism Studies : Recent studies using density functional theory have explored the tautomeric forms of this compound, revealing that certain tautomers may exhibit different stability and reactivity profiles, which could influence its pharmacological properties .

Safety Profile

While generally well-tolerated, this compound administration should be approached with caution in patients with cardiovascular diseases due to potential complications arising from increased gastric secretions .

特性

IUPAC Name |

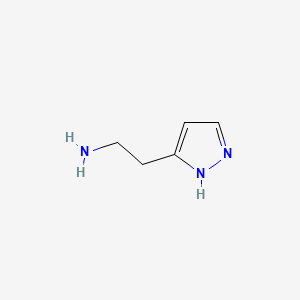

2-(1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFEQONERDKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-92-1 (di-hydrochloride) | |

| Record name | Betazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022675 | |

| Record name | Betazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

118-123 | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.56e+02 g/L | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Betazole is a histamine analogue. It produces the same effects as histamine, binding the H2 receptor which is a mediator of gastric acid secretion. This agonist action thereby results in an increase in the volume of gastric acid produced. | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105-20-4 | |

| Record name | Betazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C065P542O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。